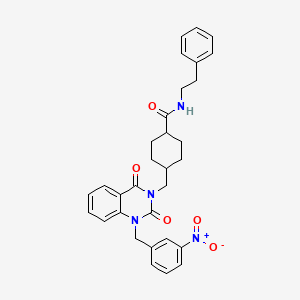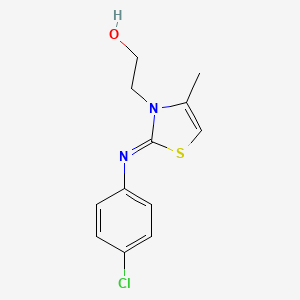![molecular formula C21H13BrFNO B2808677 2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile CAS No. 339115-52-5](/img/structure/B2808677.png)
2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile is an organic compound that features both bromine and fluorine substituents on a phenyl ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile typically involves multi-step organic reactions. One common approach might include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorobenzoylation: Attachment of a fluorobenzoyl group to another phenyl ring.
Acetonitrile Formation: Formation of the acetonitrile group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the nitrile group to an amine.
Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly in the treatment of diseases where halogenated aromatic compounds are effective.
Industry
In industry, such compounds might be used in the development of new materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile
- 2-(4-Bromophenyl)-2-[4-(4-chlorobenzoyl)phenyl]acetonitrile
Uniqueness
The presence of both bromine and fluorine atoms in 2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile may confer unique electronic properties, making it distinct from similar compounds with different halogen substituents.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrFNO/c22-18-9-5-15(6-10-18)20(13-24)14-1-3-16(4-2-14)21(25)17-7-11-19(23)12-8-17/h1-12,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSIFHDNKNOOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
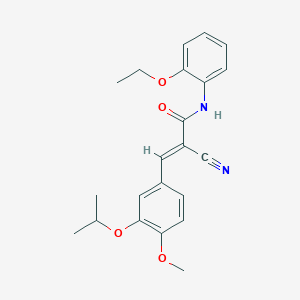
![1-((1R,5S)-8-(2-(2-chloro-6-fluorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2808595.png)
![3-Amino-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2808596.png)
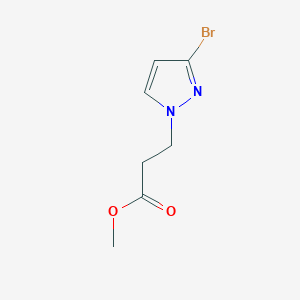
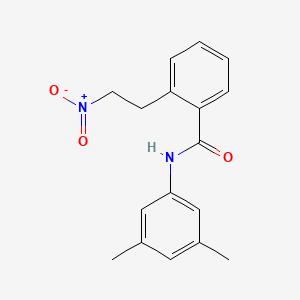
![N-(3-acetyl-12-methyl-6-{[4-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thia diazoline-2,3'-indoline]-5-yl)acetamide](/img/structure/B2808601.png)
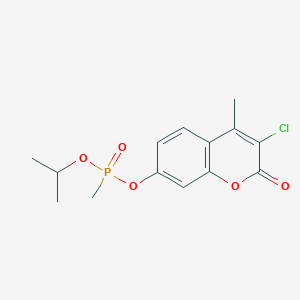
![(E)-N-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-cyano-3-ethoxyprop-2-enamide](/img/structure/B2808603.png)
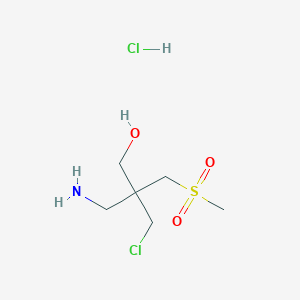
![3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2808605.png)
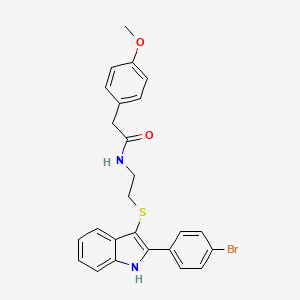
![N-benzyl-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2808610.png)
